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Compound of Interest

Compound Name: B07 hydrochloride

CAS No.: 1260629-43-3

Cat. No.: B605901 Get Quote

Subtitle: Protocols for Characterizing CCR5-Mediated HIV-1 Entry Inhibition[1]

Introduction & Scope
B07 Hydrochloride (B-07 HCl) is a potent, small-molecule antagonist of the C-C chemokine

receptor type 5 (CCR5). In the context of virology and drug development, it functions as an

HIV-1 entry inhibitor.[2]

HIV-1 entry is a multi-step cascade involving the viral envelope glycoprotein (gp120) binding to

the host CD4 receptor, followed by a conformational change that allows binding to a co-

receptor—typically CCR5 or CXCR4. B07 specifically targets the CCR5 co-receptor, preventing

the fusion of the viral and cellular membranes.[1]

This guide details the experimental framework for validating B07 efficacy using cell-based

systems. It prioritizes the TZM-bl reporter assay, the industry "gold standard" for neutralizing

antibody and entry inhibitor screening, due to its high sensitivity, reproducibility, and

quantitative readout.
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Property Detail

Compound Name B07 Hydrochloride

Target CCR5 (Chemokine Receptor 5)

Mechanism
Allosteric/Competitive Antagonism of HIV-1

gp120 binding

Primary Application Inhibition of R5-tropic HIV-1 Entry

Solubility Soluble in DMSO (Stock typically 10-100 mM)

Mechanism of Action (MOA)
B07 prevents the critical "handshake" between the HIV-1 gp120-CD4 complex and the CCR5

co-receptor.[1] Without this interaction, the viral gp41 fusion peptide cannot insert into the host

membrane, and infection is aborted.

MOA Pathway Diagram
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Figure 1: B07 Hydrochloride binds to the hydrophobic pocket of CCR5, sterically or

allosterically preventing the gp120-CD4 complex from engaging the co-receptor.

Assay Development Strategy
To robustly determine the efficacy (EC50) and selectivity of B07, the experimental design must

account for viral tropism and host cell health.

Cell Model Selection
Primary Model: TZM-bl Cells (HeLa-derived).[1]

Why: Genetically engineered to express high levels of CD4, CCR5, and CXCR4. They

contain a Tat-inducible Luciferase (Luc) and
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-galactosidase reporter.[1] Infection results in Tat production

Luciferase expression

Light signal.[1]

Secondary Model: PBMCs (Peripheral Blood Mononuclear Cells).[1]

Why: Physiologically relevant primary cells.[1] Required for clinical validation but higher

variability.[1]

Viral Strain Selection[1]
Mandatory:R5-tropic strains (e.g., HIV-1 BaL, JR-FL, ADA). B07 will NOT inhibit X4-tropic

viruses (e.g., HIV-1 IIIB) which use CXCR4.

Control: X4-tropic virus (to demonstrate specificity).

Controls
Vehicle Control: DMSO (Final concentration < 0.5%).[1]

Positive Control:Maraviroc (FDA-approved CCR5 antagonist) or TAK-779.[1]

Cell Control: Uninfected cells (Background).[1]

Virus Control: Virus + Cells + Vehicle (100% Infection).[1]

Protocol 1: Cytotoxicity Assessment (CC50)[1]
Objective: Determine the concentration at which B07 causes 50% cell death. This is crucial to

ensure that reduced viral signal is due to entry inhibition, not host cell killing.

Method: CellTiter-Glo® (ATP detection) or MTT Assay.[1]

Cell Plating: Seed TZM-bl cells at

cells/well in a 96-well plate (white opaque for luminescence). Incubate 24h at 37°C/5% CO

.
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Drug Preparation:

Dissolve B07 in DMSO to 10 mM stock.[1]

Prepare 3-fold serial dilutions in culture medium (e.g., 100

M down to 0.1 nM). Keep DMSO constant.

Treatment: Remove media. Add 100

L of B07 dilutions to cells (in triplicate).

Incubation: Incubate for 48 hours (mimicking the efficacy assay duration).

Readout:

Add CellTiter-Glo reagent (equal volume to media).[1]

Shake for 2 mins; incubate 10 mins.

Read Luminescence (RLU).[1]

Analysis: Calculate % Viability relative to Vehicle Control. Plot [Log B07] vs. Viability to

derive CC50.[1]

Protocol 2: HIV-1 Entry Inhibition Assay (EC50)[1]
Objective: Quantify the antiviral potency of B07 against R5-tropic HIV-1.[1]
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Figure 2: Step-by-step workflow for the TZM-bl entry inhibition assay.
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Detailed Protocol
Materials:

TZM-bl cells (NIH AIDS Reagent Program).[1]

R5-tropic HIV-1 stock (titrated).[1]

Bright-Glo™ Luciferase Assay System (Promega).[1]

DEAE-Dextran (enhances viral attachment).[1]

Step-by-Step:

Preparation:

Thaw B07 stock and prepare serial dilutions (e.g., 8-point curve starting at 1

M).

Prepare culture media containing 20

g/mL DEAE-Dextran.[1]

Cell Seeding:

Trypsinize and count TZM-bl cells.[1]

Resuspend in media + DEAE-Dextran.[1]

Plate

cells/well in 50

L volume.[1]

Drug Pre-incubation (Critical):

Add 50
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L of 2X concentrated B07 dilutions to respective wells.

Incubate for 1 hour at 37°C.

Reasoning: B07 is an entry inhibitor.[1][3][4] It must occupy the CCR5 receptor before the

virus attempts to bind.[1]

Infection:

Dilute R5-tropic virus to a pre-determined titer (yielding ~50,000-100,000 RLU in untreated

controls).[1]

Add 50

L of virus to all wells (except Cell Control).[1]

Final Well Volume: 150

L.[1]

Incubation:

Incubate for 48 hours at 37°C/5% CO

.

Readout:

Remove 100

L of supernatant (optional, for safety).

Add 100

L Bright-Glo reagent.[1]

Incubate 2 mins at room temperature.

Read Luminescence using a plate reader.[1]
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Data Analysis
Normalization:

[1]

Curve Fitting: Use GraphPad Prism or similar software.[1] Fit data to a 4-parameter logistic

(4PL) non-linear regression model:

[1]

Selectivity Index (SI): Calculate

.[1] A viable drug candidate typically requires SI > 100.[1]

Troubleshooting & Optimization
Issue Probable Cause Solution

No Inhibition observed Wrong Viral Tropism

Ensure virus is R5-tropic (e.g.,

BaL). B07 does not inhibit X4

strains.[1]

High Background Signal
Contamination or Cell

Overgrowth

Use uninfected cell controls for

background subtraction.[1]

Ensure cells are <80%

confluent at lysis.[1]

Low Signal Window Low Viral Titer

Titrate virus stock first. Aim for

signal >50x background. Use

DEAE-Dextran.[1]

High Cytotoxicity DMSO Toxicity

Ensure final DMSO

concentration is <0.5% (ideally

<0.1%).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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